molecular formula C17H27N3O2 B2518829 tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate CAS No. 1707361-80-5

tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate

Cat. No. B2518829
CAS RN: 1707361-80-5
M. Wt: 305.422
InChI Key: PCYDCQJTHBTWIV-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate is a chemical entity that belongs to the class of organic compounds known as piperidines. Piperidines are characterized by a six-membered ring containing five carbon atoms and one nitrogen atom. This compound features a tert-butyl group, an aminomethyl group, and a pyridin-3-ylmethyl moiety attached to the piperidine ring, which suggests its potential as an intermediate in the synthesis of various biologically active molecules.

Synthesis Analysis

The synthesis of related piperidine derivatives has been reported in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy has been described, achieving high yields and enantiomeric excesses . Another study reported the asymmetric synthesis of a piperidine dicarboxylate, a nociceptin antagonist intermediate, through diastereoselective reduction and isomerization steps . Additionally, the synthesis of tert-butyl piperazine-1-carboxylate derivatives has been achieved through various methods, including amination reactions and multi-step synthetic processes . These methods highlight the versatility and practicality of synthesizing piperidine-based compounds, which could be adapted for the synthesis of tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of piperidine derivatives has been extensively studied using techniques such as X-ray crystallography and DFT analyses. For example, the crystal structure of a tert-butyl piperazine-1-carboxylate derivative revealed the presence of intramolecular hydrogen bonds and the adoption of a chair conformation by the piperazine ring . These structural insights are crucial for understanding the reactivity and interaction of the compound with other molecules.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including cyclization, amination, and condensation reactions, to form complex structures with potential pharmacological activities . The reactivity of the amino and carboxylate groups in tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate would allow for further functionalization and the formation of new bonds, leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, can be inferred from spectroscopic data and thermal analyses . These properties are influenced by the substituents on the piperidine ring and are important for the compound's application in chemical synthesis and pharmaceutical development.

Scientific Research Applications

Anticancer Drug Synthesis

One significant application of related compounds involves the synthesis of intermediates for small molecule anticancer drugs. For instance, tert-Butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate , a structurally similar compound, has been established as an important intermediate in the development of such drugs. Through a series of chemical reactions including nucleophilic substitution, oxidation, halogenation, and elimination reactions, researchers have optimized the synthesis process, achieving a high total yield of up to 71.4%. This work highlights the crucial role of these compounds in developing therapies targeting dysfunctional signaling pathways in cancer, such as the PI3K/AKT/mTOR pathway (Zhang et al., 2018).

Catalysis in Acylation Chemistry

Another application is found in catalysis, where polymethacrylates containing 4-amino-pyridyl derivatives have shown effectiveness as catalysts in acylation chemistry. The kinetic studies of the acylation of tert-butanol with acetic anhydride, forming tert-butyl acetate, demonstrate the catalytic activity of these compounds. Such research contributes to the development of more efficient catalytic processes in organic synthesis, with implications for manufacturing pharmaceuticals and other chemicals (Mennenga et al., 2015).

Intermediates in Drug Development

Furthermore, compounds structurally related to tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate are essential intermediates in the synthesis of biologically active compounds, such as crizotinib. The synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate through a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%, exemplifies the utility of these compounds in the pharmaceutical industry (Kong et al., 2016).

properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O2/c1-16(2,3)22-15(21)20-9-6-17(13-18,7-10-20)11-14-5-4-8-19-12-14/h4-5,8,12H,6-7,9-11,13,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYDCQJTHBTWIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CN=CC=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(aminomethyl)-4-(pyridin-3-ylmethyl)piperidine-1-carboxylate

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